N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide, also known as EPZ011989 or EPZ-011989, is a potent and selective small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). [] This compound plays a crucial role in scientific research, particularly in the study of various cancers and potential therapeutic strategies involving epigenetic modulation.
EPZ011989 is a potent and orally bioavailable inhibitor of Enhancer of Zeste Homolog 2, a key component of the Polycomb Repressive Complex 2 involved in the epigenetic regulation of gene expression. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those associated with mutations in the EZH2 gene. The discovery and development of EPZ011989 highlight significant advancements in targeted cancer therapies, especially for hematological malignancies.
EPZ011989 was first reported in 2015 as part of a series of small molecule inhibitors targeting EZH2. It was synthesized through a combination of structure-activity relationship studies and high-throughput screening methods aimed at identifying effective compounds against EZH2-related pathways. The compound is classified as an antineoplastic agent due to its ability to inhibit tumor growth by targeting epigenetic mechanisms.
The synthesis of EPZ011989 involves several key steps that optimize its potency and selectivity against EZH2. The process begins with the identification of suitable scaffolds through scaffold hopping techniques, which led to the selection of benzofuran derivatives as potential candidates.
The detailed synthetic route emphasizes the importance of optimizing each step to improve yield and reduce by-products, ultimately leading to a compound with robust in vivo activity.
The molecular structure of EPZ011989 is characterized by its benzofuran core, which is critical for its interaction with the EZH2 enzyme. The compound's chemical formula is CHNO, indicating a complex arrangement that includes nitrogen and oxygen functionalities essential for its biological activity.
EPZ011989 undergoes several chemical reactions during its synthesis:
Each reaction is carefully controlled to ensure optimal conditions that maximize yield while minimizing side reactions.
EPZ011989 exerts its anticancer effects primarily through selective inhibition of EZH2 enzymatic activity. By binding to the active site of EZH2, it disrupts histone methylation processes that are essential for maintaining gene silencing in cancer cells.
In preclinical studies, EPZ011989 demonstrated significant efficacy in reducing tumor growth in mouse xenograft models of human B cell lymphoma.
EPZ011989 exhibits several noteworthy physical and chemical properties:
These properties are crucial for ensuring that EPZ011989 can be effectively utilized in clinical settings.
EPZ011989 has significant potential applications in cancer therapy:
Polycomb Repressive Complex 2 (PRC2) serves as a master epigenetic regulator that maintains cellular identity through transcriptional silencing. This multi-protein complex comprises four core subunits: Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), Retinoblastoma-associated proteins RbAp46/48, and Enhancer of Zeste Homolog 2 (EZH2) – the catalytic engine of the complex [1] [3]. EZH2 contains several functional domains, including the catalytically essential SET domain that facilitates histone methylation, a cysteine-rich CXC domain for protein interactions, and N-terminal domains that mediate complex assembly [1] [2]. The primary biochemical function of PRC2 involves the transfer of methyl groups from S-adenosylmethionine (SAM) to lysine 27 of histone H3 (H3K27), generating mono-, di-, and trimethylated states (H3K27me1/me2/me3) [1].
Trimethylation of H3K27 (H3K27me3) establishes a repressive chromatin mark that facilitates chromatin compaction and stable transcriptional silencing of target genes. This occurs through a well-characterized mechanism: H3K27me3 serves as a docking site for Polycomb Repressive Complex 1 (PRC1), which subsequently monoubiquitinylates histone H2A at lysine 119 (H2AK119ub1), leading to chromatin condensation and gene repression [3] [5]. Beyond canonical histone modification, PRC2 exhibits non-canonical functions including methylation of non-histone proteins such as the transcription factor GATA4, enabling epigenetic repression independent of chromatin marking [1] [3]. The complex also recruits DNA methyltransferases (DNMTs) to facilitate DNA methylation at CpG islands, establishing multilayered epigenetic silencing mechanisms critical for developmental regulation and cellular differentiation [5].
Table 1: Core Components of the PRC2 Complex
Subunit | Gene | Function | Structural Features |
---|---|---|---|
EZH2 | EZH2 | Catalytic methyltransferase | SET domain, CXC domain, EED-binding domain |
EED | EED | Allosteric activation, recognizes H3K27me3 | WD40 repeat domain |
SUZ12 | SUZ12 | Structural scaffold, complex stability | VEFS domain, zinc finger |
RbAp46/48 | RBBP7/RBBP4 | Histone binding, nucleosome recognition | WD40 domain |
EZH2 exhibits context-dependent functionality in cancer biology, demonstrating both oncogenic and tumor-suppressive activities across malignancies. In the majority of cancer types, EZH2 acts as a driver oncoprotein through multiple mechanisms. Overexpression occurs frequently in solid tumors including prostate (67-89% of cases), breast (55-72%), gastric (61%), and endometrial carcinomas, where it correlates with advanced tumor stage, metastasis, and poor prognosis [3]. This overexpression enables hyper-repression of tumor suppressor genes including CDKN1A (p21), CDKN2A (p16), and PTEN via excessive H3K27me3 deposition at their promoters [1] [3]. In hematologic malignancies, recurrent gain-of-function mutations within the SET domain (notably Y641, A677, A687) enhance H3K27 trimethylation efficiency and are particularly prevalent in germinal center B-cell-like diffuse large B-cell lymphoma (22%) and follicular lymphoma (7-12%) [1] [2].
Beyond canonical PRC2-dependent repression, EZH2 exhibits PRC2-independent oncogenic activities. Phosphorylation at Ser21 by AKT enables EZH2 to methylate and activate transcription factors including STAT3 and androgen receptor (AR), driving oncogenic signaling in castration-resistant prostate cancer and glioblastoma [3] [5]. EZH2 also forms ternary complexes with β-catenin/TCF and NF-κB components to transcriptionally activate pro-proliferative genes such as c-Myc and cyclin D1 [1] [3]. Through these mechanisms, EZH2 promotes cancer hallmarks including uncontrolled proliferation (via repression of cyclin-dependent kinase inhibitors), enhanced metastasis (through epithelial-mesenchymal transition induction), angiogenesis (via silencing of vasohibin1), and therapy resistance [1] [3] [5].
Paradoxically, EZH2 demonstrates tumor-suppressive functions in specific contexts. In T-cell acute lymphoblastic leukemia (T-ALL), inactivating EZH2 mutations cooperate with NOTCH1 activation to drive leukemogenesis [2]. In inflammatory melanoma models, EZH2 loss promotes metastasis through derepression of non-canonical targets [3]. During cerulein-induced pancreatic injury, EZH2 upregulation represses p16Ink4a to maintain regenerative capacity, suggesting context-dependent tumor suppressor activity [3]. This functional duality necessitates precision targeting approaches based on tumor-specific molecular pathology.
Table 2: Oncogenic vs. Tumor-Suppressive Mechanisms of EZH2
Mechanism Type | Molecular Event | Cancer Context | Functional Outcome |
---|---|---|---|
Oncogenic | Overexpression with H3K27me3 hyperactivation | Prostate/breast/gastric cancers | Silencing of p21, p16, PTEN |
SET domain mutations (Y641F/N, A677G) | Germinal center DLBCL, FL | Enhanced H3K27me3 efficiency | |
PRC2-independent STAT3 methylation | Glioblastoma, prostate cancer | STAT3 pathway activation | |
β-catenin/TCF complex formation | Colorectal cancer, hepatoma | c-Myc, cyclin D1 transactivation | |
Tumor-Suppressive | Inactivating mutations | T-ALL, myeloid neoplasms | Cooperation with NOTCH1 activation |
Loss-of-function mutations | Inflammatory melanoma | Metastasis promotion | |
Regenerative upregulation | Pancreatic injury | p16Ink4a repression |
The oncogenic dependency of numerous cancers on EZH2, combined with its druggable enzymatic activity, establishes compelling rationale for therapeutic targeting. Several molecular contexts demonstrate particular vulnerability:
Genetic alterations create specific EZH2 dependencies. Tumors with EZH2 gain-of-function mutations (Y641, A677G) exhibit heightened sensitivity to enzymatic inhibition due to addiction to H3K27me3-mediated silencing [2]. Cancers harboring ARID1A mutations (frequent in ovarian clear cell carcinoma and endometrial cancer) develop PRC2 dependency due to impaired SWI/SNF complex function, which normally opposes PRC2 activity [1] [3]. In these tumors, EZH2 inhibition reverses the silencing of ARID1A-regulated tumor suppressors, inducing synthetic lethality [3].
Transcriptional vulnerabilities extend beyond genetic alterations. Tumors exhibiting EZH2 overexpression without mutation (e.g., triple-negative breast cancer, rhabdoid tumors) demonstrate heightened sensitivity to inhibition [2] [3]. The functional redundancy between EZH2 and its paralog EZH1 in hematologic malignancies necessitates dual targeting strategies, while solid tumors predominantly depend on EZH2, enabling selective inhibition approaches [2].
The development of EPZ011989 exemplifies the translational application of these principles. This second-generation inhibitor exhibits >35-fold selectivity for EZH2 over EZH1 and achieves >500-fold greater potency against both wild-type and mutant EZH2 compared to first-generation compounds [2]. Its optimized pharmacokinetic profile enables sustained target engagement in xenograft models, achieving significant tumor growth inhibition in DLBCL and prostate cancer models at doses as low as 60 mg/kg twice daily [2]. Importantly, EPZ011989 demonstrates blood-brain barrier penetration, expanding the therapeutic landscape to include central nervous system malignancies where EZH2 plays critical oncogenic roles [2].
Combination strategies leveraging EZH2 inhibitors address resistance mechanisms and broaden therapeutic applications. Preclinical data support synergy between EPZ011989 and PARP inhibitors in homologous recombination-deficient tumors through derepression of silenced DNA repair genes [2]. In hormone receptor-positive cancers, combinations with endocrine therapies overcome hormonal resistance mechanisms [2] [3]. Emerging evidence suggests synergy with immunotherapies through EZH2-mediated derepression of endogenous retroviruses and subsequent interferon response activation, enhancing tumor immunogenicity [2] [4].
Table 3: Molecular Rationales for EZH2 Targeting Across Tumor Types
Tumor Type | Molecular Context | Therapeutic Rationale | Evidence Level |
---|---|---|---|
Germinal center DLBCL | EZH2 Y641 mutation | Addiction to hyperactive H3K27me3 | Phase 2 clinical validation |
Follicular lymphoma | EZH2 A677G mutation | Oncogene addiction | Phase 2 clinical validation |
Ovarian clear cell carcinoma | ARID1A mutation | Synthetic lethality with PRC2 inhibition | Preclinical in vivo |
Castration-resistant prostate cancer | EZH2-mediated AR activation | Blockade of PRC2-independent oncogenesis | Preclinical in vivo |
Malignant rhabdoid tumors | SMARCB1 loss, EZH2 overexpression | Dependency on epigenetic repression | Preclinical in vivo |
Triple-negative breast cancer | EZH2 overexpression | Reversal of EMT and stemness | Preclinical in vivo |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7